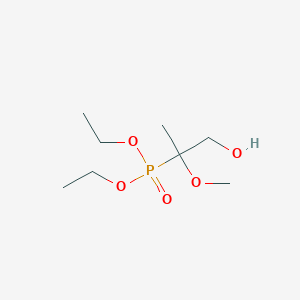
N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide is a synthetic organic compound belonging to the class of pyridones. This compound is characterized by its unique structure, which includes a pyridone ring substituted with ethyl, methyl, and butanamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide typically involves the following steps:
Formation of the Pyridone Ring: The pyridone ring can be synthesized through the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the reaction of the substituted pyridone with butanoyl chloride to form the butanamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carbonyl group in the pyridone ring to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
- N-(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)butanamide
- N-(4-Phenyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)butanamide
Comparison: N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide is unique due to the presence of the ethyl group at the 3-position of the pyridone ring. This structural difference can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the ethyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.
Eigenschaften
CAS-Nummer |
88061-29-4 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
N-(3-ethyl-6-methyl-2-oxo-1H-pyridin-4-yl)butanamide |
InChI |
InChI=1S/C12H18N2O2/c1-4-6-11(15)14-10-7-8(3)13-12(16)9(10)5-2/h7H,4-6H2,1-3H3,(H2,13,14,15,16) |
InChI-Schlüssel |
DVIGRFMZKMSUKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=C(C(=O)NC(=C1)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


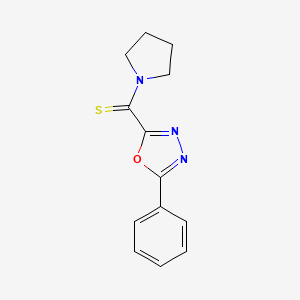
![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)

![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
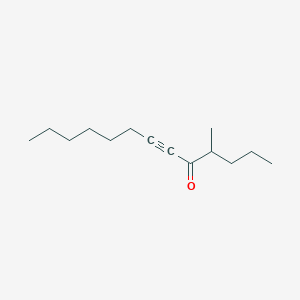

![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
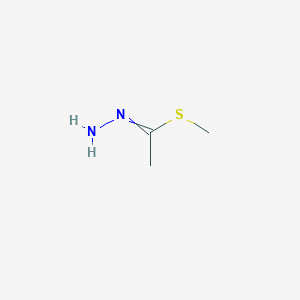
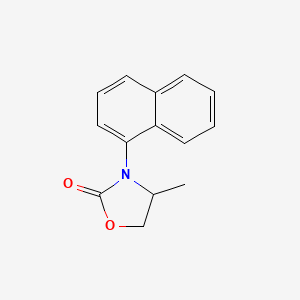
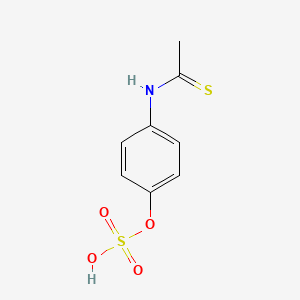
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
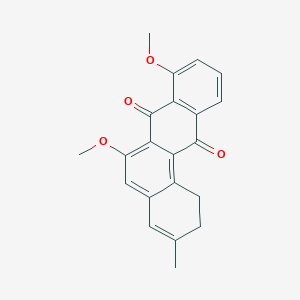
![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)
